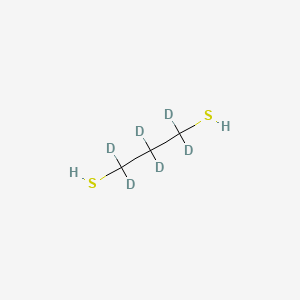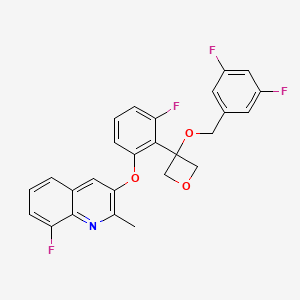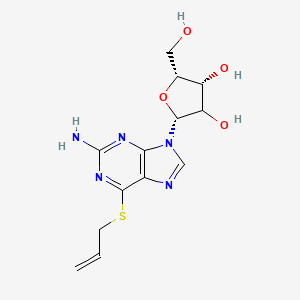
Thymidine-13C-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine-13C-2 is a stable isotope-labeled compound of thymidine, where the carbon-13 isotope is incorporated at the second carbon position of the thymidine molecule. Thymidine itself is a nucleoside composed of a deoxyribose sugar linked to the pyrimidine base thymine. It plays a crucial role in DNA synthesis and is used extensively in scientific research as a cell synchronizing agent and DNA synthesis inhibitor .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-13C-2 involves the incorporation of the carbon-13 isotope into the thymidine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from labeled precursors, such as 13C-labeled glucose, which is then converted into labeled thymidine through a series of enzymatic and chemical reactions.
Enzymatic Synthesis: Using enzymes like thymidine phosphorylase and thymidine kinase to incorporate the labeled carbon into the thymidine molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using labeled precursors. The process requires stringent reaction conditions to ensure high purity and yield of the labeled compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic enrichment .
化学反応の分析
Types of Reactions: Thymidine-13C-2 undergoes various chemical reactions, including:
Oxidation: Thymidine can be oxidized to form thymine and other oxidation products.
Reduction: Reduction reactions can convert thymidine into its corresponding deoxyribonucleoside.
Substitution: Thymidine can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and alkyl halides are employed.
Major Products: The major products formed from these reactions include thymine, deoxyribonucleosides, and various substituted thymidine derivatives .
科学的研究の応用
Thymidine-13C-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of thymidine into DNA.
Biology: Employed in cell cycle studies to synchronize cells at the G1/S boundary and to study DNA replication dynamics.
Medicine: Utilized in cancer research to investigate the effects of chemotherapeutic agents on DNA synthesis and cell proliferation.
Industry: Applied in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
作用機序
Thymidine-13C-2 exerts its effects by incorporating into DNA during the S-phase of the cell cycle. It acts as a DNA synthesis inhibitor, arresting cells at the G1/S boundary. The labeled carbon-13 isotope allows for precise tracking and quantification of thymidine incorporation into DNA, providing valuable insights into DNA replication and cell cycle dynamics .
Molecular Targets and Pathways:
Thymidylate Synthase: Involved in the synthesis of thymidine monophosphate from deoxyuridine monophosphate.
Thymidine Kinase: Catalyzes the phosphorylation of thymidine to thymidine monophosphate.
DNA Polymerase: Incorporates thymidine into the growing DNA strand during replication.
類似化合物との比較
Thymidine-13C-2 can be compared with other labeled thymidine analogs, such as:
Thymidine-2’-13C: Another carbon-13 labeled thymidine, but with the isotope at a different position.
Thymidine-5’-13C: Labeled at the fifth carbon position.
Deuterated Thymidine: Labeled with deuterium instead of carbon-13.
Uniqueness: this compound is unique due to its specific labeling at the second carbon position, which provides distinct advantages in certain metabolic and pharmacokinetic studies. Its precise labeling allows for accurate tracking and quantification in various biological systems .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its unique properties for a wide range of scientific investigations.
特性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i8+1 |
InChIキー |
IQFYYKKMVGJFEH-CHNHFBNGSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[13C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


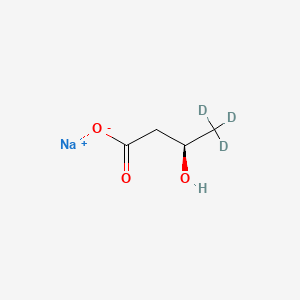
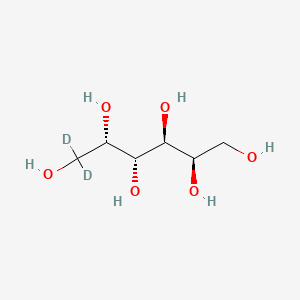
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

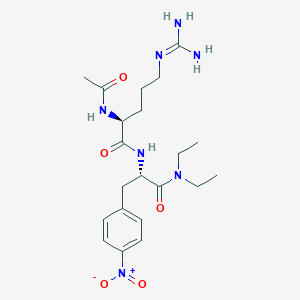

![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)

